N-[(4-methyl-1,3-oxazol-5-yl)methyl]-3-(4-methylpiperidin-1-yl)aniline
Description
N-[(4-methyl-1,3-oxazol-5-yl)methyl]-3-(4-methylpiperidin-1-yl)aniline is a complex organic compound featuring a combination of oxazole and piperidine moieties
Properties
IUPAC Name |
N-[(4-methyl-1,3-oxazol-5-yl)methyl]-3-(4-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-6-8-20(9-7-13)16-5-3-4-15(10-16)18-11-17-14(2)19-12-21-17/h3-5,10,12-13,18H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGNTIOXNBXPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC(=C2)NCC3=C(N=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methyl-1,3-oxazol-5-yl)methyl]-3-(4-methylpiperidin-1-yl)aniline typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of 2-amino-2-(hydroxyimino)acetophenone with acetic anhydride.
Alkylation: The oxazole derivative is then alkylated using methyl iodide to introduce the methyl group at the 4-position.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of 4-methylpyridine.
Coupling Reaction: Finally, the oxazole and piperidine derivatives are coupled through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline derivative.
Substitution: The aromatic ring in the aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Oxazoline derivatives.
Substitution: Nitro or halogenated derivatives of the aniline moiety.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-methyl-1,3-oxazol-5-yl)methyl]-3-(4-methylpiperidin-1-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4-methyl-1,3-oxazol-5-yl)methyl]-3-(4-methylpiperidin-1-yl)aniline would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring could participate in hydrogen bonding or π-π interactions, while the piperidine ring might enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: An anti-inflammatory drug containing an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with an oxazole moiety.
Aleglitazar: An antidiabetic drug featuring an oxazole ring.
Uniqueness
N-[(4-methyl-1,3-oxazol-5-yl)methyl]-3-(4-methylpiperidin-1-yl)aniline is unique due to the combination of the oxazole and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to other compounds with only one of these moieties. This dual functionality can be exploited in the design of new drugs or materials with tailored properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
